molecular formula C13H8FNO3 B1323948 2-Fluoro-3'-nitrobenzophenone CAS No. 890098-20-1

2-Fluoro-3'-nitrobenzophenone

Cat. No. B1323948
M. Wt: 245.21 g/mol
InChI Key: VTHDJBOODPAHJV-UHFFFAOYSA-N
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Description

2-Fluoro-3'-nitrobenzophenone is a chemical compound that is closely related to various benzophenone derivatives which are often used as intermediates in the synthesis of more complex organic molecules. While the provided papers do not directly discuss 2-Fluoro-3'-nitrobenzophenone, they do provide insights into similar compounds and their synthesis, properties, and applications. For instance, 2-Amino-5-nitrobenzophenone and 2'-Fluoro-2-methylamino-5-nitrobenzophenone are degradation products of benzodiazepine drugs and represent structurally related compounds .

Synthesis Analysis

The synthesis of related fluoro-nitrobenzophenone compounds typically involves multiple steps, including bromination, methylation, Suzuki coupling, and hydrolysis, as seen in the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid . Another example is the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation, with specific reaction conditions such as mole ratios and reflux times being crucial for the yield and purity of the product . These methods may provide a basis for the synthesis of 2-Fluoro-3'-nitrobenzophenone by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-5-nitrobenzophenone, has been characterized and reported to exist in polymorphic forms . This suggests that 2-Fluoro-3'-nitrobenzophenone may also exhibit polymorphism, which could affect its physical properties and reactivity. Structural characterization techniques such as IR and NMR spectroscopy are commonly used to confirm the identity and purity of such compounds .

Chemical Reactions Analysis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrate the multifunctional nature of fluoro-nitrobenzophenone derivatives, serving as building blocks for the synthesis of various heterocyclic scaffolds . These compounds can undergo reactions such as chlorine substitution, reduction of nitro groups, and cyclization to form diverse heterocycles, which are important in drug discovery. The reactivity of 2-Fluoro-3'-nitrobenzophenone could be explored in a similar context, potentially leading to the synthesis of novel organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzophenone derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and fluoro substituents can affect the compound's acidity, reactivity, and fluorescence properties. The detection limits and efficiency of fluorescence quenching for related compounds have been studied, indicating their potential use as sensors . The solubility, melting point, and stability of 2-Fluoro-3'-nitrobenzophenone would be expected to be similar to those of its analogs, which can be isolated and purified using techniques like steam distillation and solvent extraction .

Scientific Research Applications

1. Metabolic Studies

The metabolism of fluorobenzoate isomers, including compounds similar to 2-Fluoro-3'-nitrobenzophenone, was studied in the anaerobic bacterium Syntrophus aciditrophicus. This research provides insights into the metabolism of aromatic acids in anaerobic environments, highlighting the transformation of these compounds into simpler molecules like methane and acetate (Mouttaki et al., 2008).

2. Synthesis of N-CF2H Heterocycles

Fluoroform, a related chemical, has been used as a source of difluorocarbene for the synthesis of N-CF2H heterocycles. This method involves the transformation of various nucleophiles into their difluoromethylated derivatives, a process that could potentially be applicable to 2-Fluoro-3'-nitrobenzophenone derivatives (Thomoson et al., 2014).

3. Organic Synthesis

Nitrobenzophenones, which include molecules like 2-Fluoro-3'-nitrobenzophenone, can be synthesized from mandelic acid, a method that demonstrates the versatility of these compounds in organic chemistry. This process involves aromatic nucleophilic substitution and oxidative decarboxylation (Blay et al., 2003).

4. Chemical Characterization

Studies on the synthesis of similar fluorinated and nitro-substituted compounds, like 3-Fluoro-4-nitrophenol, provide valuable insights into chemical characterization and purification techniques, which are essential for understanding the properties of 2-Fluoro-3'-nitrobenzophenone (Zhang, 2011).

5. Reaction Mechanisms

Research on the relative mobility of the nitro group and fluorine atom in reactions of similar fluorinated nitro compounds provides insights into the chemical behavior and reaction mechanisms of 2-Fluoro-3'-nitrobenzophenone (Khalfina & Vlasov, 2002).

6. Polymer Synthesis

The synthesis and characterization of fluorinated phthalazinone monomers, which may relate to the chemistry of 2-Fluoro-3'-nitrobenzophenone, reveal its potential application in high-performance polymers. These polymers are notable for their solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

properties

IUPAC Name

(2-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDJBOODPAHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641507
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-nitrobenzophenone

CAS RN

890098-20-1
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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